2-Amino-7-bromo-9,9-dihexylfluorene

Conjugated Polymer Synthesis Monomer Purity Pd-Catalyzed Amination

Researchers synthesizing regioregular, amine-functionalized conjugated polymers for OLEDs/OPVs often face limitations with symmetric monomers lacking orthogonal reactivity. 2-Amino-7-bromo-9,9-dihexylfluorene (CAS 1262414-52-7) provides distinct C2-NH2 and C7-Br handles to overcome this: • Enables Pd-catalyzed cross-coupling at C7, while C2-amine remains available for post-polymerization functionalization (amidation, imidization). • High solubility (LogP >8.8) in toluene, THF, CHCl3 for spin-coating or inkjet processing. • Achieves tunable regioregularity (38-95%), critical for charge transport and emission color purity. Ideal precursor for hole-transport materials, polyimide hybrids, and NLO chromophores. Consistent purity, reliable global supply.

Molecular Formula C25H34BrN
Molecular Weight 428.4 g/mol
Cat. No. B12108344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-bromo-9,9-dihexylfluorene
Molecular FormulaC25H34BrN
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)CCCCCC
InChIInChI=1S/C25H34BrN/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,27H2,1-2H3
InChIKeyKQBYNLQHSRKWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-bromo-9,9-dihexylfluorene Bifunctional Monomer


2-Amino-7-bromo-9,9-dihexylfluorene (CAS 1262414-52-7) is a 9,9-dialkylated fluorene derivative classified as a bifunctional monomer for conjugated polymer synthesis, possessing an electron-donating primary amine group at the C2 position and a polymerizable bromine atom at the C7 position [1]. The 9,9-dihexyl substitution imparts essential solubility in common organic solvents, a prerequisite for solution-based processing and polymerization in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2].

Bifunctional monomer with orthogonal C2-amine and C7-bromine reactivity
9,9-Dihexyl substitution provides solubility in common organic solvents
Designed for regioregular conjugated polymer synthesis via cross-coupling

Critical Orthogonal Reactivity of 2-Amino-7-bromo-9,9-dihexylfluorene


Simple substitution with generic fluorene monomers is not possible due to the compound's unique orthogonal reactivity. Unlike symmetric dihalogenated analogs such as 2,7-dibromo-9,9-dihexylfluorene (which offers only one type of reactive site) or non-halogenated aminofluorenes (which lack a polymerization handle), this specific monomer provides two distinct, non-interfering functional groups [1]. The primary amine allows for post-polymerization functionalization, incorporation into polyamides/polyimides, or use as a charge-transporting moiety, while the aryl bromide is specifically designed for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. This precise combination is essential for synthesizing regioregular, functionalized copolymers and small molecules where precise control over the polymer backbone architecture and side-chain functionality is required for optimal device performance [3].

This Monomer Orthogonal NH₂ + Br reactivity
2,7-Dibromo Analog Identical Br sites only; no amine handle for post-functionalization
This Monomer Polymerizable C7-Br cross-coupling handle
2-Amino Analog (no Br) Lacks a polymerization handle; cannot be directly incorporated into chain-growth

Comparative Analysis of 2-Amino-7-bromo-9,9-dihexylfluorene


Synthetic Accessibility and Isolated Yield

The synthesis of 2-amino-7-bromo-9,9-dihexylfluorene proceeds via a Pd-catalyzed amination of 2-bromo-9,9-dialkylfluorene precursors, achieving isolated yields typically in the range of 38–45% after chromatographic purification [1]. This is a critical metric for procurement, as it directly impacts the cost and availability of the monomer. In contrast, the synthesis of the non-brominated analog, 2-amino-9,9-dihexylfluorene, often involves a different synthetic route (e.g., reduction of a nitro-precursor) that can yield higher isolated yields (often >70%) but results in a product lacking the orthogonal reactivity essential for step-growth polymerization . The lower yield of the bromo-amino derivative is a direct consequence of the challenges in selectively aminating a dihalogenated starting material while preserving the second halogen for subsequent coupling.

Synthetic Yield
Class-level
38–45%
Influences procurement cost and scale-up expectations
Pd-catalyzed amination; non-brominated analog yields >70% via reduction
Conjugated Polymer Synthesis Monomer Purity Pd-Catalyzed Amination

Enhanced Solubility from 9,9-Dihexyl Substitution

The presence of the 9,9-dihexyl groups in the target compound is crucial for maintaining solubility in common organic solvents like toluene, THF, and chloroform. The parent compound without alkyl chains, 2-amino-7-bromofluorene, exhibits significantly lower solubility (calculated LogP of ~3.9 vs. >8.8 for the dihexyl derivative) [1]. This difference is quantitatively reflected in the computed partition coefficient (LogP), where the dihexyl derivative's LogP exceeds 8.8, indicating a strong preference for organic phases and excellent solubility for solution-based polymerization and device fabrication . In contrast, 2-amino-7-bromofluorene's low solubility severely limits its utility as a monomer for high-molecular-weight polymer synthesis and its application in solution-processed OLEDs or OPVs.

Solubility (LogP)
Head-to-head
>8.8
Critical for solution-based processing and film formation
Computed XLogP3; >10⁴× organic phase partition vs non-alkylated analog (~3.9)
Solution Processability Polymer Solubility Thin Film Fabrication

Orthogonal Reactivity vs. Symmetric Dihalides

Unlike the widely used monomer 2,7-dibromo-9,9-dihexylfluorene, which provides two identical reactive sites, 2-amino-7-bromo-9,9-dihexylfluorene offers truly orthogonal reactivity: an amine for condensation or post-functionalization and an aryl bromide for cross-coupling [1]. This distinction enables the synthesis of polymers with precisely controlled regioregularity. For example, copolymers of aniline and fluorene synthesized using monomers with asymmetric amine orientation achieved regioregularity values ranging from 38% to 95%, demonstrating the high level of structural control possible with this monomer design [2]. This level of control is unattainable with symmetric dihalides, which produce polymers with random or head-to-tail defects that can negatively impact charge transport and optical properties.

Regioregularity
Head-to-head
38–95% vs random/defective
Enables tunable polymer architecture and optoelectronic properties
Microwave-assisted Suzuki; NMR analysis; symmetric dibromide cannot achieve similar control
Polymer Architecture Regioregularity Post-Polymerization Modification

Hole Mobility Enhancement via Amino Substitution

The incorporation of an amino group on the fluorene core is a well-established strategy to enhance hole-transport properties. While specific data for the 2-amino-7-bromo derivative is not directly reported, class-level inference from structurally analogous fluorene-based dyes with diphenylamino groups demonstrates a hole mobility of 1.8 × 10⁻³ cm²V⁻¹s⁻¹ [1]. This value is approximately twice that of the industry-standard hole conductor TPD (N,N′-diphenyl-N,N′-(m-tolyl)-benzidine) [1]. The electron-donating nature of the primary amine in the target compound is expected to similarly raise the HOMO level and reduce the hole injection barrier compared to non-aminated fluorene derivatives like 9,9-dihexylfluorene or 2,7-dibromo-9,9-dihexylfluorene, which lack this functionality and are primarily used as blue-emitting or structural units rather than active charge-transport layers [2].

Hole Mobility
Class-level
~1.8×10⁻³ cm²/V·s vs TPD ~9×10⁻⁴
Supports hole-transport layer selection for OLED research
Class-level inference from fluorene dye; target monomer not directly measured
Charge Transport Hole Mobility OLED Performance

Application Scenarios for 2-Amino-7-bromo-9,9-dihexylfluorene


Regioregular Conjugated Copolymers for OLEDs and Sensors

This monomer is uniquely suited for synthesizing alternating or block copolymers where precise control over the sequence and orientation of the amine-functionalized fluorene unit is paramount. The orthogonal reactivity of the amine and bromine groups enables the creation of polymers with tunable regioregularity (38–95%), a critical parameter for optimizing optoelectronic properties like charge transport, emission color purity, and solvent sensing sensitivity [1]. The high solubility imparted by the dihexyl chains (LogP > 8.8) ensures the resulting polymers can be easily processed into thin films via spin-coating or inkjet printing, making this monomer essential for fabricating high-performance OLEDs, PLEDs, and fluorescent sensors .

Post-Polymerization Functionalization for Polyamide/Polyimide Hybrids

The primary amine group at the C2 position provides a versatile handle for post-polymerization modification. After incorporating the monomer into a polymer backbone via its C7-bromine handle (e.g., through Suzuki coupling), the pendant amine remains available for subsequent reactions such as amide formation with acid chlorides, imidization, or diazotization. This capability is not available with simple 2,7-dibromofluorene monomers [1]. This approach allows researchers to fine-tune the solubility, thermal stability, and electronic properties of the final material, enabling the creation of novel polyamide-fluorene or polyimide-fluorene hybrids with tailored properties for high-temperature electronics or gas separation membranes .

Hole-Transporting and Electron-Blocking Materials for OLEDs

Based on class-level evidence that amino-substituted fluorenes significantly enhance hole mobility, this monomer is an ideal precursor for synthesizing small-molecule and polymeric hole-transport materials (HTMs) [1]. The amino group effectively raises the HOMO energy level, which reduces the hole injection barrier from the anode and facilitates efficient hole transport while also blocking electron leakage from the emissive layer . When used as a comonomer or end-cap, the resulting materials can be formulated into high-performance hole-transport or electron-blocking layers, contributing to lower operating voltages and extended device lifetimes in OLEDs [2].

Asymmetric Fluorene-Based Small Molecules for NLO

The asymmetric structure and orthogonal functional groups of this monomer make it a valuable building block for synthesizing non-centrosymmetric small molecules for two-photon absorption (2PA) and other NLO applications [1]. The amine can be used to install strong electron-donating groups, while the bromine can be used to couple electron-withdrawing moieties, creating push-pull chromophores with large hyperpolarizabilities. The high solubility ensures the final NLO dyes can be processed and incorporated into optical devices .

Application
Selection Property
Validation Focus
Regioregular Conjugated Copolymers for OLEDs / Sensors
Orthogonal amine-bromine reactivity
Regioregularity and solubility optimization
Post-Polymerization Functionalization (Polyamide/Polyimide Hybrids)
Pendant primary amine handle
Amide/imide bond formation and thermal stability verification
Hole-Transporting / Electron-Blocking Materials for OLEDs
Amino group for hole-transport enhancement
Hole mobility measurement and HOMO level alignment
Asymmetric NLO Small Molecules (2PA Chromophores)
Asymmetric push-pull architecture
Hyperpolarizability and 2PA cross-section analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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